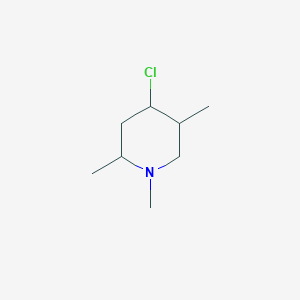

4-Chloro-1,2,5-trimethylpiperidine

Description

Properties

CAS No. |

67766-36-3 |

|---|---|

Molecular Formula |

C8H16ClN |

Molecular Weight |

161.67 g/mol |

IUPAC Name |

4-chloro-1,2,5-trimethylpiperidine |

InChI |

InChI=1S/C8H16ClN/c1-6-5-10(3)7(2)4-8(6)9/h6-8H,4-5H2,1-3H3 |

InChI Key |

GZMOKERKQZDDEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(CN1C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,2,5-trimethylpiperidine can be achieved through several methods. One common approach involves the chlorination of 1,2,5-trimethylpiperidine using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,2,5-trimethylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atom.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide, leading to the replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: N-oxides of this compound.

Reduction: 1,2,5-Trimethylpiperidine.

Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1,2,5-trimethylpiperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active piperidines.

Medicine: Research into potential therapeutic applications, such as the development of new pharmaceuticals targeting specific receptors.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1,2,5-trimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methyl groups can influence the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

The following table compares 4-Chloro-1,2,5-trimethylpiperidine with structurally analogous piperidine compounds, focusing on substituents, molecular features, and applications. Data are derived from the provided evidence and extrapolated based on chemical principles:

Key Observations:

Substituent Effects :

- Lipophilicity : The methyl and chloro groups in this compound enhance hydrophobicity compared to polar derivatives like 1-Acetylpiperidine-4-carboxylic acid. This property may favor blood-brain barrier penetration in drug design.

- Steric Hindrance : The three methyl groups at positions 1, 2, and 5 likely hinder nucleophilic substitution at C4, contrasting with less hindered analogs like 4-(2,5-Difluorobenzoyl)piperidine hydrochloride.

Synthetic Utility :

- Chloro-substituted piperidines (e.g., 4-Chloro-8-nitrotetrahydrocarbazole ) are historically used in indole synthesis, suggesting that this compound could serve as a precursor for heterocyclic systems.

- Modern derivatives (e.g., 3-((3R,4R)-4-Methyl-3-(methyl(...))piperidin-1-yl)...) highlight the role of piperidine scaffolds in targeted therapies, though specific applications for the target compound remain speculative.

Certified Reference Materials :

- Compounds like 4-(2,5-Difluorobenzoyl)piperidine hydrochloride are produced as high-purity standards (≥95%) , implying rigorous quality control for pharmaceutical use. Similar standards may apply to this compound in industrial settings.

Research Findings and Limitations

- Structural Analogues : The chloro and nitro groups in tetrahydrocarbazole derivatives demonstrate stability under indole synthesis conditions, suggesting that this compound may exhibit comparable robustness in similar reactions.

- Data Gaps: No direct experimental data (e.g., melting points, spectral data) for this compound are available in the provided evidence. Comparisons rely on extrapolation from related compounds.

- Therapeutic Potential: Piperidine derivatives with fluorinated aryl groups (e.g., 4-(2,5-Difluorobenzoyl)...) are often explored for CNS drugs , but the target compound’s pharmacological profile remains unstudied here.

Q & A

Q. What are the key steps in synthesizing 4-Chloro-1,2,5-trimethylpiperidine, and how can reaction conditions be optimized?

Synthesis typically involves selective alkylation and halogenation of the piperidine backbone. For example:

- Step 1 : Start with a piperidine precursor (e.g., 1,2,5-trimethylpiperidine) and introduce chlorine at the 4-position using a chlorinating agent like thionyl chloride (SOCl₂) under anhydrous conditions .

- Step 2 : Optimize reaction time and temperature to minimize side products (e.g., over-chlorination). Use TLC or HPLC to monitor progress .

- Step 3 : Purify via recrystallization or column chromatography. Solvent selection (e.g., dichloromethane or ethanol) impacts yield and purity .

Q. How should researchers characterize the structural and purity profile of this compound?

Employ a multi-technique approach:

- NMR Spectroscopy : Confirm substitution patterns (e.g., H NMR for methyl group integration, C NMR for chlorine-induced deshielding) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

- Elemental Analysis : Verify stoichiometry (C, H, N, Cl) within ±0.4% deviation .

- HPLC : Assess purity (>98% for most studies) using reverse-phase columns and UV detection .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

A 2 factorial design evaluates variables like temperature, reagent molar ratios, and solvent polarity:

- Variables : Temperature (25°C vs. 50°C), chlorinating agent (SOCl₂ vs. PCl₃), and solvent (polar vs. nonpolar) .

- Response Metrics : Yield, purity, and reaction time.

- Analysis : ANOVA identifies significant factors (e.g., temperature has a p-value <0.05 for yield optimization) .

- Case Study : A study on similar piperidine derivatives achieved a 22% yield increase by adjusting molar ratios and reaction time .

Q. What computational tools predict the biological activity of this compound derivatives?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., dopamine or serotonin receptors) .

- QSAR Models : Train models with datasets of analogous compounds to predict logP, IC₅₀, or toxicity .

- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .

- Validation : Compare in silico predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. How do researchers resolve contradictions in spectral data during structural elucidation?

- Cross-Verification : Reconcile NMR shifts with computational predictions (e.g., ChemDraw or Gaussian calculations) .

- Isotopic Labeling : Use N or C-labeled precursors to clarify ambiguous signals .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., axial vs. equatorial chlorine positioning) .

- Peer Review : Share raw data with collaborators to validate interpretations .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor critical quality attributes .

- Design of Experiments (DoE) : Use response surface methodology (RSM) to define robust operating ranges .

- Statistical Control Charts : Track purity and yield trends to identify deviations early .

Methodological Considerations

Q. How to design a study investigating the compound’s pharmacokinetics?

Q. What advanced techniques validate the compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.